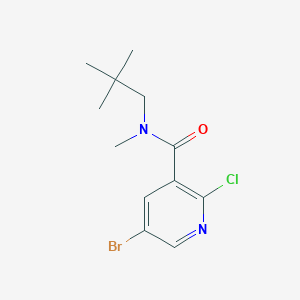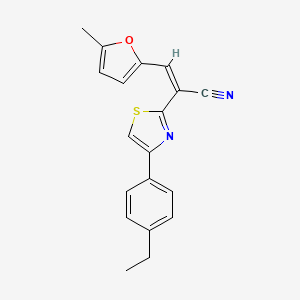![molecular formula C15H20N2O4 B2444798 (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1421491-46-4](/img/structure/B2444798.png)
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which is a part of the compound , has been achieved through a novel Prins cascade process. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This is the first report of the synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Prins cascade process. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This reaction leads to the formation of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
The synthesis and chemical properties of compounds similar to (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone have been explored in various studies. For example, the regio- and stereoselective synthesis of novel trispiropyrrolidine/thiapyrrolizidines utilized a similar dipolarophile, indicating the potential for creating complex molecular structures using efficient synthesis methods in green chemistry contexts (Singh & Singh, 2017). Additionally, the crystal structure and biological activity of closely related compounds have been characterized, highlighting their significance in the development of novel materials with potential applications in drug discovery and material science (Yuan et al., 2017).
Mechanistic Insights and Biological Applications
Mechanistic studies and biological applications of structurally similar compounds have been reported, providing insights into the interaction of these molecules with biological systems. For instance, the metabolism of strained rings in certain compounds underscores the role of specific enzymes in the biotransformation of complex structures, which could inform drug design and discovery processes (Li et al., 2019). Moreover, the discovery of novel microsomal epoxide hydrolase-catalyzed hydration reactions for spiro oxetane-containing compounds opens new avenues for understanding drug metabolism and developing more stable and effective therapeutic agents (Li et al., 2016).
Drug Discovery and Development
The exploration of novel scaffolds for drug discovery, such as the 6-azaspiro[4.3]alkanes synthesized from related ketones, demonstrates the potential of using complex spirocyclic compounds in the development of new therapeutic agents (Chalyk et al., 2017). Such studies are crucial for expanding the chemical space available for drug development and for finding novel treatments for various diseases.
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(12-9-13(21-16-12)11-1-2-11)17-5-8-20-15(10-17)3-6-19-7-4-15/h9,11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYLTKICJUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2444725.png)

![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)


![4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2444731.png)

![2-Oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid](/img/structure/B2444734.png)

